Métaxalone

Vue d'ensemble

Description

Le métaxalone est un relaxant musculaire vendu sous le nom de marque Skelaxin. Il est principalement utilisé pour soulager la douleur et l'inconfort causés par les entorses, les foulures et autres affections musculo-squelettiques. Le mécanisme d'action exact du this compound n'est pas bien compris, mais il est supposé impliquer une dépression générale du système nerveux central .

Mécanisme D'action

Target of Action

Metaxalone is a muscle relaxant used to treat muscle pain or spasm .

Mode of Action

Metaxalone’s mode of action is believed to be related to its sedative properties . It is thought to work by slowing nerve impulses in the brain and spinal cord . The exact mechanism of action of metaxalone is unknown .

Biochemical Pathways

It is suggested that Metaxalone may exert antioxidant and anti-inflammatory effects . .

Pharmacokinetics

Metaxalone exhibits increased bioavailability when taken with food . Specifically, compared to fasted conditions, the presence of food at the time of drug administration increased Cmax by 77.5%, AUC0-t by 23.5%, and AUC0-∞ by 15.4% . Metaxalone is metabolized in the liver and has an elimination half-life of 9.2 ± 4.8 hours . It is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Metaxalone’s action are primarily its muscle relaxant and sedative properties. It is used to relieve discomforts associated with acute, painful musculoskeletal conditions . In an experimental study, Metaxalone was found to decrease MAO-A activity and expression, reduce NF-kB, TNF-α, and IL-6, enhance IL-13, and also increase PPARγ, PGC-1α, and Nrf2 expression .

Action Environment

The action, efficacy, and stability of Metaxalone can be influenced by various environmental factors such as the presence of food. As mentioned earlier, the bioavailability of Metaxalone increases when taken with food . .

Applications De Recherche Scientifique

Metaxalone has several scientific research applications:

Analyse Biochimique

Biochemical Properties

Metaxalone interacts with various enzymes and proteins within the body. It is metabolized primarily in the liver, and its metabolic process involves the cytochrome P450 enzyme system .

Cellular Effects

Metaxalone influences cell function by altering nerve impulses within the brain and spinal cord. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Metaxalone is not completely understood. It is believed to exert its effects at the molecular level through its interactions with nerve cells in the brain and spinal cord .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metaxalone have been observed to change over time. Studies have shown that Metaxalone has a half-life of about 9 hours, indicating its stability in the body .

Metabolic Pathways

Metaxalone is involved in metabolic pathways primarily in the liver. It is metabolized by the cytochrome P450 enzyme system .

Méthodes De Préparation

Le métaxalone peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du 3,5-diméthylphénol avec le 3-chloro-1,2-propanediol en présence d'une base pour produire du 3-(3,5-diméthylphénoxy)propane-1,2-diol. Cet intermédiaire est ensuite mis à réagir avec de l'urée en présence de polyalkylène glycol pour obtenir du this compound. Le produit peut être facultativement cristallisé dans l'acétate d'éthyle en présence d'un acide minéral . Une autre méthode implique la réaction de l'isocyanurate de triglycidyle avec le m-xylénol dans un mélange de solvants comprenant un solvant polaire aprotique et un autre solvant, suivie d'un chauffage .

Analyse Des Réactions Chimiques

Le métaxalone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Substitution : Le cycle aromatique du this compound peut subir des réactions de substitution électrophile.

Cocristallisation : Le this compound peut former des cocristaux avec des composés comme la nicotinamide, le salicylamide et l'acide 4-hydroxybenzoïque, ce qui améliore sa solubilité et sa biodisponibilité

Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique :

Développement pharmaceutique : Le this compound est utilisé dans le développement de cocristaux pharmaceutiques pour améliorer la solubilité, la perméabilité et la biodisponibilité des médicaments.

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas bien établi. On pense qu'il agit par une dépression générale du système nerveux central, ce qui contribue à détendre les muscles et à soulager la douleur. Le this compound ne détend pas directement les muscles squelettiques tendus, mais peut exercer ses effets par sédation .

Comparaison Avec Des Composés Similaires

Le métaxalone est souvent comparé à d'autres relaxants musculaires tels que la cyclobenzaprine et la tizanidine :

Cyclobenzaprine : Comme le this compound, la cyclobenzaprine est utilisée pour traiter les spasmes musculaires.

Tizanidine : La tizanidine est un autre relaxant musculaire qui procure un soulagement à court terme des spasmes musculaires.

Méthocarbamol : Un autre composé similaire, le méthocarbamol, est utilisé pour soulager la douleur et les spasmes musculaires.

Le this compound est unique en raison de son incidence relativement faible d'effets secondaires et de son utilisation en cocristallisation pour améliorer les propriétés des médicaments .

Propriétés

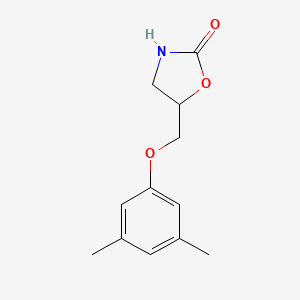

IUPAC Name |

5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZZHHPURKASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023269 | |

| Record name | Metaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 223 °C at 1.5 mm Hg | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber. | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, Crystals from ethyl acetate | |

CAS No. |

1665-48-1 | |

| Record name | Metaxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaxalone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METAXALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaxalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there evidence suggesting metaxalone interacts with specific neurotransmitter systems?

A1: Recent research suggests that metaxalone, at supratherapeutic concentrations, may exhibit serotonergic effects []. Cases of serotonin syndrome have been reported in patients taking metaxalone, particularly in combination with selective serotonin reuptake inhibitors (SSRIs) []. Further supporting this, in vitro studies have shown that metaxalone inhibits monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin, at concentrations comparable to those reported in cases of serotonin toxicity [, ].

Q2: Does metaxalone have any effect on inflammatory processes?

A2: In vitro studies using mouse macrophage RAW264.7 cells indicate that metaxalone may possess anti-inflammatory properties []. Specifically, metaxalone was found to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) []. Additionally, metaxalone reduced the levels of cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory cascade []. This anti-inflammatory effect was further enhanced when metaxalone was combined with β-caryophyllene [].

Q3: What are the potential implications of metaxalone's MAO-A inhibition in a clinical setting?

A3: Clinicians should be aware of the potential for serotonin toxicity when prescribing metaxalone, especially in conjunction with other serotonergic drugs like SSRIs []. This risk might be elevated in overdose scenarios where metaxalone concentrations are high [].

Q4: Could metaxalone's anti-inflammatory effects extend to neurological conditions?

A4: A study using HMC3 microglial cells, key players in central nervous system inflammation, suggests metaxalone might have therapeutic potential for neurological disorders associated with neuroinflammation []. Metaxalone was found to reduce pro-inflammatory cytokine release (TNF-α and IL-6) and increase anti-inflammatory cytokine IL-13 in these cells [].

Q5: What is the molecular formula and weight of metaxalone?

A5: The molecular formula of metaxalone is C12H13NO3, and its molecular weight is 221.24 g/mol.

Q6: Are there any spectroscopic data available for metaxalone?

A6: Yes, several studies utilize spectroscopic techniques for metaxalone characterization. Fourier transform infrared spectroscopy (FTIR) is commonly employed to identify functional groups and confirm the chemical structure of metaxalone []. Additionally, differential scanning calorimetry (DSC) is used to determine melting point and other thermal properties [, ]. These techniques are crucial for characterizing different crystalline forms of metaxalone, including polymorphs and cocrystals [, ].

Q7: Are there studies on the material compatibility and stability of metaxalone, its catalytic properties, or computational modeling approaches applied to this compound?

A7: The provided research papers primarily focus on pharmaceutical aspects of metaxalone, such as solubility enhancement, formulation development, analytical methods, and preclinical studies. They do not delve into material compatibility, catalytic properties, or computational modeling of metaxalone.

Q8: What are the challenges associated with formulating metaxalone into solid oral dosage forms?

A8: Metaxalone exhibits poor aqueous solubility, poor flow properties, and low compressibility, making the formulation of solid oral dosage forms challenging []. These factors can lead to suboptimal bioavailability and difficulties in achieving desired drug release profiles [, ].

Q9: How can the solubility and bioavailability of metaxalone be improved?

A9: Several approaches have been explored to enhance the solubility and bioavailability of metaxalone. These include:

- Cocrystallization: Cocrystals of metaxalone with saccharin and lactic acid, prepared using the solvent evaporation method, showed improved solubility and dissolution rates compared to the original drug [].

- Melt Sonocrystallization: This technique yielded a melt sonocrystallized form of metaxalone with significantly enhanced solubility and faster dissolution than the original drug and cocrystals [].

- SoluMatrix™ Technology: This dry milling technology was used to develop a nanoformulated immediate-release tablet with improved dissolution properties [].

- Liquisolid Technique: Metaxalone fast-disintegrating tablets (FDTs) prepared using the liquisolid technique with tween-80 and microcrystalline cellulose demonstrated enhanced solubility and dissolution [].

- Nanoemulsions: Nanoemulsion-loaded metaxalone formulations exhibited improved drug release profiles, potentially leading to enhanced bioavailability [, ].

- Nanosuspensions: Metaxalone nanosuspensions prepared using media milling techniques showed significantly higher in vitro dissolution rates compared to conventional tablets, indicating improved solubility [].

Q10: Is there information available regarding the SHE (Safety, Health, and Environment) regulations concerning metaxalone?

A10: The provided research papers primarily focus on the pharmaceutical development and characterization of metaxalone, and they do not specifically address SHE regulations related to the compound.

Q11: What is the elimination half-life of metaxalone?

A11: The elimination half-life of metaxalone is reported to be approximately 4 hours [].

Q12: How is metaxalone eliminated from the body?

A12: While the research does not provide a detailed breakdown of metaxalone's excretion routes, it suggests that it is primarily eliminated through urine and feces [].

Q13: Are there any preclinical studies investigating the efficacy of metaxalone?

A13: The provided research includes preclinical data on metaxalone. One study investigated the pharmacokinetics of metaxalone in Beagle dogs using a validated LC-MS/MS method []. Another study employed a rat model to evaluate the pharmacokinetic profile of metaxalone using a similar LC-MS/MS approach [].

Q14: Is there evidence of resistance developing to metaxalone? Are there concerns regarding its long-term safety?

A14: The development of resistance to metaxalone is not discussed in the provided research. Similarly, the long-term safety profile of metaxalone is not extensively addressed in these papers.

Q15: Are there studies on targeted delivery of metaxalone, biomarkers for its efficacy, specific analytical techniques used in its analysis, or its environmental impact?

A15: The available research focuses on enhancing metaxalone's solubility and bioavailability through various formulation strategies. It does not delve into targeted drug delivery approaches, biomarkers for efficacy prediction, unique analytical techniques beyond conventional chromatography and spectroscopy, or the environmental impact of metaxalone.

Q16: How does the dissolution rate of metaxalone impact its bioavailability?

A16: As a poorly soluble drug, metaxalone's dissolution rate is a critical factor influencing its bioavailability [, ]. Slow dissolution can lead to reduced absorption and suboptimal therapeutic effects []. Therefore, enhancing the dissolution rate is crucial for improving its bioavailability and therapeutic efficacy [, ].

Q17: What analytical methods are commonly used to quantify metaxalone in biological samples?

A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ], diode array detection (DAD) [], and tandem mass spectrometry (LC-MS/MS) [, , , ], are frequently employed for the quantitative analysis of metaxalone in biological samples. These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic studies and bioanalysis.

Q18: Have these analytical methods been validated according to regulatory guidelines?

A18: Yes, several studies emphasize the validation of the developed analytical methods following guidelines set forth by the International Conference on Harmonization (ICH) [, , ]. These validations typically involve assessing parameters like linearity, accuracy, precision, specificity, sensitivity, and stability to ensure the reliability and reproducibility of the analytical data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.